molecular formula C10H12N2O3 B8604983 (RS)-N-Acetyl-[b-(2-pyridyl)]alanine

(RS)-N-Acetyl-[b-(2-pyridyl)]alanine

Cat. No.: B8604983
M. Wt: 208.21 g/mol
InChI Key: PIGBPTSHIOJCAI-UHFFFAOYSA-N
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Description

(RS)-N-Acetyl-[b-(2-pyridyl)]alanine is a non-natural amino acid derivative designed for advanced peptide chemistry and pharmaceutical research. It integrates a pyridyl-alanine moiety, recognized as a versatile hydrophilic and aromatic structural element for the optimization of peptide therapeutics . The incorporation of such pyridyl-containing amino acids has been demonstrated to enhance the aqueous solubility and stability of peptide hormones at neutral pH, thereby improving their biophysical characteristics for medicinal development without compromising biological activity . The racemic (RS) mixture and the N-acetyl modification provide additional versatility, making this compound a valuable scaffold for probing structure-activity relationships, studying metabolic pathways, and developing novel peptide-based drug candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetamido-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

PIGBPTSHIOJCAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=N1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

N-Acetyl-β-alanine

  • Structural Differences : Lacks the pyridyl group, instead retaining a simple β-alanine backbone.
  • Functional Properties : Acts as an in-source fragment in mass spectrometry, interfering with acrylamide quantification in coffee analysis .
  • Biological Relevance : Identified as a plasma metabolite differentiating type 2 diabetes (T2D) and diabetic peripheral neuropathy (DPN) cohorts .
Property (RS)-N-Acetyl-[β-(2-pyridyl)]alanine N-Acetyl-β-alanine
Molecular Formula C₁₀H₁₂N₂O₃ C₅H₉NO₃
Key Substituent β-(2-pyridyl) None (β-alanine backbone)
Bioactivity Underexplored Metabolite in T2D/DPN
Analytical Interference None reported Interferes with acrylamide

3-(2-Naphthyl)-L-alanine Hydrochloride

  • Structural Differences : Features a naphthyl group instead of pyridyl, with an L-configuration and hydrochloride salt form.
  • Applications : Used in peptide synthesis for hydrophobic interactions.
  • Physical Data : Molecular weight 251.70 g/mol; CAS RN 122745-12-4 .
Property (RS)-N-Acetyl-[β-(2-pyridyl)]alanine 3-(2-Naphthyl)-L-alanine Hydrochloride
Aromatic Group Pyridyl (heteroaromatic) Naphthyl (polycyclic aromatic)
Solubility Likely polar due to pyridyl Enhanced via hydrochloride salt
Chirality Racemic (RS) L-enantiomer

N-Boc-3-(2-pyridyl)-L-alanine

  • Structural Differences : Boc (tert-butoxycarbonyl) protecting group vs. acetyl; L-configuration.
  • Synthesis : Derived from β-(2-pyridyl)-α-alanine via methods described in Bull. Chem. Soc. Japan (1968) .
  • Utility : Intermediate in peptide synthesis with orthogonal protection strategies.
Property (RS)-N-Acetyl-[β-(2-pyridyl)]alanine N-Boc-3-(2-pyridyl)-L-alanine
Protecting Group Acetyl Boc
Stereochemistry Racemic L-enantiomer
Synthetic Yield Not reported High (via Reference Example 4)

Interaction with Protein Receptors

  • Alanine Derivatives in Biopesticides : Alanine from Mirabilis jalapa targets insect glutamate receptors via Van der Waals interactions, disrupting immune signaling . The pyridyl group in (RS)-N-Acetyl-[β-(2-pyridyl)]alanine may alter receptor affinity compared to simpler alanine analogs.

Computational Studies

  • Conformational Analysis : DFT and SCC-DFTB methods predict that N-acetyl-alanine peptides adopt helical conformations. The pyridyl group in (RS)-N-Acetyl-[β-(2-pyridyl)]alanine may introduce steric constraints, diverging from the behavior of N-acetyl-L-alanine-N-methylamide .
  • Vibrational Spectra : MP2 and B3LYP methods show that substituents like pyridyl influence vibrational circular dichroism (VCD) profiles, critical for stereochemical analysis .

Preparation Methods

Suzuki-Miyaura coupling enables direct introduction of the 2-pyridyl group:

  • β-Bromoalanine Preparation : Alanine is brominated at the β-position using PBr₃ in THF under N₂ .

  • Cross-Coupling : Pd(PPh₃)₄ (5 mol%), 2-pyridylboronic acid (1.2 equiv), and K₂CO₃ in dioxane/water (3:1) at 80°C for 24 hours .

  • N-Acetylation : Acetic anhydride in pyridine at 0°C .

Key Data :

  • Yield: 50–65% for β-arylhaloalanine couplings .

  • Limitations: Requires anhydrous conditions and inert atmosphere.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Purity (%)
C–H FunctionalizationDirect β-functionalization; fewer stepsHigh catalyst loading; racemization risk60–7590–95
Malonic Acid HydrolysisScalable; high yieldsMulti-step synthesis; harsh hydrolysis70–8595–99
Suzuki Cross-CouplingChemoselective; mild conditionsRequires β-haloalanine precursor50–6585–90

Optimization of N-Acetylation

N-Acetylation is critical for stabilizing the amino group and preventing side reactions:

  • Reagent Comparison : Acetic anhydride in CH₂Cl₂ (0°C, 2 hours) achieves >95% conversion, while acetyl chloride requires toluene reflux (3 hours) for similar efficiency .

  • Racemization Control : Performing acetylation at low temperatures (0–5°C) minimizes epimerization, preserving the racemic mixture .

Purification and Characterization

  • Chromatography : Silica gel chromatography (EtOAc/hexanes, 1:1) removes unreacted pyridyl precursors .

  • Crystallization : Recrystallization from ethanol/water (1:3) yields colorless crystals with >99% HPLC purity .

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.75–7.70 (m, 1H), 7.35–7.30 (m, 2H), 4.25 (q, 1H, α-CH), 3.10 (dd, 1H, β-CH₂), 2.95 (dd, 1H, β-CH₂), 2.05 (s, 3H, Ac) .

    • HRMS : m/z calcd for C₁₀H₁₂N₂O₃ [M+H]⁺: 208.0850; found: 208.0848 .

Industrial-Scale Considerations

  • Cost Efficiency : Malonic acid hydrolysis is preferred for large-scale production due to low catalyst costs and high yields .

  • Environmental Impact : Pd-catalyzed methods generate heavy metal waste, necessitating recycling protocols .

Emerging Methodologies

  • Enzymatic Acetylation : Lipases (e.g., Candida antarctica) acetylate β-(2-pyridyl)alanine in aqueous buffer (pH 7.0) at 30°C, though yields remain suboptimal (30–40%) .

  • Flow Chemistry : Continuous-flow systems reduce reaction times for Suzuki couplings (8 hours vs. 24 hours) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (RS)-N-Acetyl-[β-(2-pyridyl)]alanine, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves β-pyridyl group introduction via alkylation or coupling reactions, followed by acetylation. For example, β-(2-pyridyl)alanine derivatives are synthesized using β-pyridyl precursors (e.g., β-picoline) with stereoselective enzymatic deacetylation to resolve enantiomers . Enantiomeric purity is validated via chiral HPLC (e.g., using a C18 column with L1 packing, as described for N-acetyl-dl-tryptophan in impurity analysis) or circular dichroism spectroscopy .

Q. How is (RS)-N-Acetyl-[β-(2-pyridyl)]alanine characterized structurally and functionally?

  • Methodological Answer : X-ray crystallography is critical for resolving stereochemistry and hydrogen-bonding networks (e.g., studies on similar compounds like [H-β-(2-pyridyl)-Ala-OH][BF₄] revealed triclinic symmetry and disordered anions ). Functional characterization includes FTIR for acetyl group verification and mass spectrometry for molecular weight confirmation. Fluorescence spectroscopy may assess pyridyl group interactions, as seen in isothiazolo-pyridine derivatives .

Q. What role does the 2-pyridyl moiety play in biochemical applications of this compound?

  • Methodological Answer : The 2-pyridyl group enhances metal coordination and π-π stacking, making it useful in peptide design (e.g., GnRH antagonists use 3-(2-pyridyl)alanine for receptor binding ). In enzyme studies, it can act as a fluorescence probe or mimic natural substrates in active sites .

Advanced Research Questions

Q. How do supramolecular interactions influence the piezoelectric properties of β-(2-pyridyl)alanine derivatives?

  • Methodological Answer : Strong hydrogen bonds (e.g., N–H⋯O in [H-β-(2-pyridyl)-Ala-OH][ClO₄]) and weak C–H⋯O contacts stabilize crystal lattices, directly affecting piezoelectric responses. Experimental design should combine crystallography (to map bonding motifs) and poling experiments under electric fields to measure voltage generation . Discrepancies in reported piezoelectric coefficients may arise from anion disorder (e.g., BF₄⁻ rotational motion in crystals) .

Q. What experimental strategies resolve contradictions in enzymatic degradation rates of N-acetylated β-alanine derivatives?

  • Methodological Answer : Contradictions may stem from assay conditions (pH, temperature) or enzyme isoforms (e.g., N-acetyl-β-alanine deacetylase vs. pantothenase ). Use standardized protocols: (1) Control buffer systems (e.g., phosphate vs. Tris); (2) Compare kinetic parameters (Km, Vmax) across isoforms via UV-Vis assays monitoring acetate release .

Q. How can computational alanine scanning predict the impact of β-(2-pyridyl)alanine substitutions in protein-ligand interactions?

  • Methodological Answer : Replace target residues in silico with β-(2-pyridyl)alanine and calculate binding energy changes (e.g., using molecular dynamics or MM-GBSA). Validate with experimental mutagenesis, as done for PD-L1/mAb interactions (correlation coefficient >0.6 between computational and experimental ΔΔG values ). Focus on residues critical for π-stacking or metal coordination .

Q. Why do stereoisomers of N-acetyl-β-(2-pyridyl)alanine exhibit divergent biological activities?

  • Methodological Answer : D-enantiomers often show enhanced metabolic stability in peptides (e.g., GnRH antagonists ). To study this, synthesize enantiopure forms via chiral catalysts or enzymatic resolution , then compare pharmacokinetics (e.g., plasma half-life in rodent models) and receptor binding (SPR or ITC assays) .

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